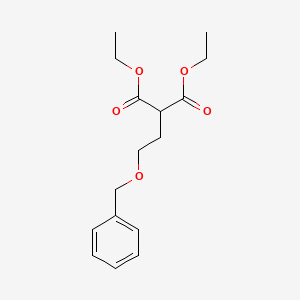![molecular formula C29H38 B1315138 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene CAS No. 77308-48-6](/img/structure/B1315138.png)
1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene
Übersicht
Beschreibung
“1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene” is a chemical compound with the molecular formula C29H38 . It is a member of the class of compounds known as dibenzofluorenes .
Molecular Structure Analysis
The molecular structure of this compound is based on the dibenzofluorene skeleton, which is a polycyclic aromatic hydrocarbon. It has additional methyl groups and hydrogen atoms, making it an octahydro derivative . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 386.62 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Fluorescent Quenching Detection
The derivative 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid is utilized as an exclusive fluorescence sensor for detecting 2,4,6-trinitrophenol (TNP) and acetate ions. This compound showcases high efficiency for TNP detection with a detection limit reaching the micromolar level, indicating its potential in sensitive environmental monitoring and security applications (J. Ni et al., 2016).
Copolymerization Catalyst
Another application involves its use in the synthesis of novel C1-symmetric metallocenes for alternating ethene/propene copolymerizations. These metallocenes demonstrate high-temperature stability and activity, suggesting their potential in the production of high-performance polymers (B. Heuer & W. Kaminsky, 2005).
Lanthanide-Organic Frameworks
The structural diversity and superior luminescence properties of its derivatives are leveraged in the synthesis of lanthanide coordination compounds. These compounds have shown great promise in simultaneous fluorescent sensing for a variety of cations and anions, demonstrating high efficiency, selectivity, and a low detection limit (Bing Li et al., 2020).
Synthesis and Thermal Properties
Fluorene-based benzoxazine monomers derived from this compound have been synthesized, showing remarkable higher glass transition temperature and better thermal stability. This indicates their potential in creating materials with improved heat resistance for aerospace and electronics applications (Jun Wang et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
5,5,8,8,16,16,19,19-octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),10,13,15(20)-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38/c1-26(2)9-11-28(5,6)24-16-20-18(14-22(24)26)13-19-15-23-25(17-21(19)20)29(7,8)12-10-27(23,3)4/h14-17H,9-13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZKLFKSJQUIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3CC4=CC5=C(C=C4C3=C2)C(CCC5(C)C)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504087 | |
| Record name | 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77308-48-6 | |
| Record name | 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


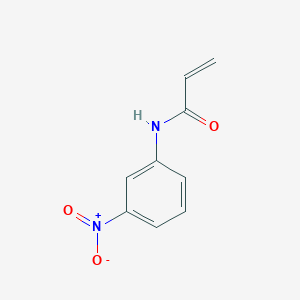
![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)
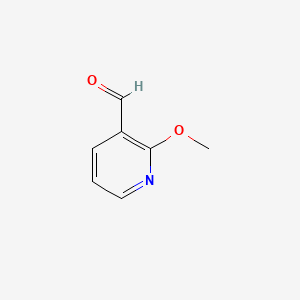
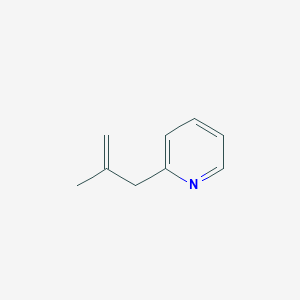
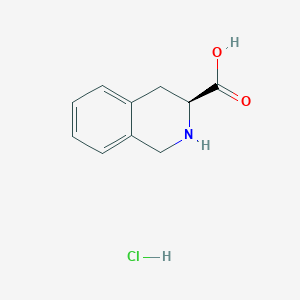
![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)

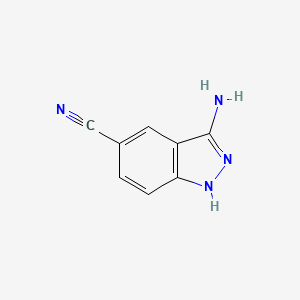

![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)



